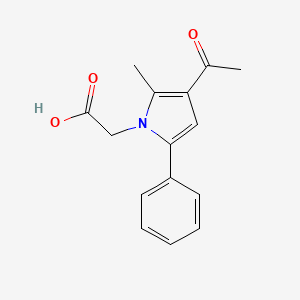

(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid

描述

(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid is a pyrrole-derived carboxylic acid characterized by a substituted pyrrole core with acetyl, methyl, and phenyl groups at the 3-, 2-, and 5-positions, respectively. This compound has been cataloged as a chemical reagent (Product No. 2051486) , though commercial availability is currently discontinued due to unspecified reasons . Its structural features suggest applications in medicinal chemistry, particularly as a scaffold for drug discovery, though explicit pharmacological data are absent in the provided evidence.

属性

IUPAC Name |

2-(3-acetyl-2-methyl-5-phenylpyrrol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-13(11(2)17)8-14(16(10)9-15(18)19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLWJYNJIAWGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CC(=O)O)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid typically involves the following steps:

Paal-Knorr Pyrrole Synthesis: : This method involves the cyclization of 1,4-diketones with primary amines[_{{{CITATION{{{1{2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl ... - MDPI](https://www.mdpi.com/1422-8599/2018/3/1002). In this case, the diketone precursor would be reacted with an appropriate amine under acidic conditions to form the pyrrole ring[{{{CITATION{{{_1{2-2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl ... - MDPI.

Subsequent Functionalization: : The pyrrole ring is then functionalized with an acetyl group and a methyl group through acylation and methylation reactions, respectively.

Phenyl Group Introduction: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.

化学反应分析

Types of Reactions

(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: : Lewis acids like aluminum chloride (AlCl₃) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium hydride (NaH).

Major Products Formed

Oxidation: : Carboxylic acids, ketones, or aldehydes.

Reduction: : Reduced pyrroles or alcohols.

Substitution: : Substituted pyrroles with various functional groups.

科学研究应用

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to (3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid. For instance, derivatives of 3-acetyl-pyrrole compounds have demonstrated strong bactericidal effects against various strains, particularly Staphylococcus spp. The mechanism of action is believed to involve interference with biofilm formation and gene transcription related to antibiotic resistance .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 2 µg/mL |

| Compound C | Candida albicans | 1 µg/mL |

Anticancer Potential

In cancer research, derivatives of this compound have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division. For example, certain pyrrole derivatives have shown potent inhibition of cancer cell growth, particularly in breast cancer cell lines such as MCF-7, with IC50 values in the nanomolar range . This suggests their potential as novel anticancer agents.

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound D | MCF-7 | 15 |

| Compound E | NCI-H460 | 30 |

| Compound F | D283 | 25 |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives demonstrated that compound A exhibited a significantly lower MIC against methicillin-resistant Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin. This finding underscores the potential for developing new antimicrobial agents from pyrrole-based compounds.

Case Study 2: Cancer Cell Growth Inhibition

In vitro experiments showed that compound D not only inhibited tubulin polymerization but also induced apoptosis in MCF-7 cells through the activation of caspase pathways. These results suggest that this compound derivatives could serve as effective therapeutic agents for treating breast cancer.

作用机制

The mechanism by which (3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Pyrrole Derivatives

Compound 1 : [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid

- Structural Differences : Replaces the phenyl group at position 5 with a 4-fluorophenyl substituent and introduces hydroxy and oxo groups at positions 4 and 3.

- The hydroxy and oxo groups introduce additional hydrogen-bonding sites, improving solubility but possibly reducing lipophilicity .

Compound 2 : 2-(4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid

- Structural Differences : Features a partially saturated pyrrole ring (2,3-dihydro) with an oxo group at position 2.

- Impact on Properties : Ring saturation reduces aromaticity, altering electronic distribution and reactivity. The oxo group may enhance interactions with enzymes or receptors, though steric effects from the dihydro structure could limit binding efficiency .

Compound 3 : 2-(1,2-Dimethyl-5-phenyl-pyrrol-3-yl)acetic acid

- Structural Differences : Substitutes the acetyl group with a methyl group at position 1 and adds a second methyl group at position 2.

- The simpler substituents could improve synthetic accessibility .

Pyrazole-Based Analogs

Compound 4 : 2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid

- Structural Differences: Replaces the pyrrole ring with a pyrazole core and introduces an amino group at position 3.

- Impact on Properties: The pyrazole ring’s two adjacent nitrogen atoms enhance polarity and coordination capacity. The amino group introduces basicity, which may influence pharmacokinetic properties like absorption and distribution .

Compound 5 : (5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

- Structural Differences : Incorporates a pyridinyl substituent at position 1 and an oxo group at position 5.

Structural and Functional Analysis Table

Research Findings and Implications

- Biological Relevance: Pyrazole and pyrrole derivatives are frequently explored as enzyme inhibitors or receptor modulators. The amino group in Compound 4 (pyrazole analog) highlights the importance of basic centers in bioactive molecules .

生物活性

Introduction

(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C15H15NO3, with a molecular weight of approximately 257.29 g/mol. Its structure includes an acetyl group, a methyl group, and a phenyl group, which may contribute to its solubility and biological efficacy.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. Common methods include:

- Condensation Reactions : Utilizing appropriate starting materials such as substituted phenyl acetic acids and pyrrole derivatives under controlled conditions.

- Coupling Reagents : Employing agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of bases like N,N-diisopropylethylamine to facilitate the reaction.

These methods are optimized for yield and purity, ensuring the production of high-quality compounds suitable for biological evaluation.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, including those related to this compound, notable antibacterial activity was observed against multidrug-resistant strains of Staphylococcus aureus and other pathogens . The mechanism of action is believed to involve the inhibition of critical bacterial enzymes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives with similar structural features have shown promising results against lung cancer cell lines such as A549. These studies utilized MTT assays to evaluate cell viability post-treatment, revealing that certain derivatives significantly reduced cell viability compared to control treatments .

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase. These interactions suggest potential pathways through which the compound exerts its biological effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-Acetylpyrrole | Acetyl group on pyrrole | Antioxidant | Lacks carboxylic acid |

| 2-Methylpyrrole | Methyl substitution | Antimicrobial | Simpler structure |

| 5-Phenylpyrrole | Phenyl substitution | Anticancer | Lacks acetyl group |

| (3-acetyl-2-methyl-5-phenyl-pyrrol) | Acetyl, methyl, and phenyl groups | Antimicrobial & Anticancer | Enhanced solubility and activity |

The unique combination of functional groups in (3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-ylic)acetic acid may enhance its biological activity compared to simpler analogs.

Case Study 1: Anticancer Evaluation

In one study, (3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-ylic)acetic acid was tested against A549 lung adenocarcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 100 µM after 24 hours of exposure, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives similar to (3-acetyl-2-methyl-5-phenyllH-pyrrol). The findings revealed effective inhibition against various Gram-positive bacteria, highlighting its therapeutic potential against resistant strains .

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of (3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid?

- Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature gradients (e.g., refluxing at 80–120°C), inert atmospheres (e.g., nitrogen), and solvent selection (e.g., dimethyl sulfoxide or acetonitrile). pH adjustments during intermediate steps are crucial to minimize side reactions. Techniques like column chromatography or recrystallization are recommended for purification. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which analytical techniques are essential for validating the purity and structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and functional group presence. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Mass spectrometry (ESI-TOF) provides molecular weight verification. Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and carboxylic acid (O-H) stretches .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential eye/respiratory irritation. Work under fume hoods to avoid inhalation of fine particulates. Store in airtight containers in well-ventilated areas. Emergency measures: For skin contact, rinse with copious water; for inhalation, relocate to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer: Single-crystal X-ray diffraction using SHELXL software (v.2018/3) enables refinement of atomic coordinates and thermal parameters. Hydrogen bonding networks (e.g., carboxylic acid dimer motifs) and π-π stacking interactions between phenyl rings can be mapped. Data collection at 200 K minimizes thermal motion artifacts. Symmetry operations in space groups like Pbca reveal packing efficiency .

Q. What computational approaches are suitable for predicting the biological activity of this compound against enzyme targets?

- Methodological Answer: Molecular docking (AutoDock Vina) with homology-modeled enzymes identifies binding affinities. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and electrostatic potential surfaces. Pharmacophore modeling (e.g., Schrödinger Phase) highlights key interactions (H-bond donors/acceptors, hydrophobic regions). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Compare experimental IR/Raman spectra with computational predictions (Gaussian 16). For ambiguous mass spectral fragments, employ tandem MS/MS with collision-induced dissociation (CID). Revisit synthetic intermediates to rule out regioisomeric byproducts .

Q. What strategies enhance the compound's stability during long-term storage for pharmacological studies?

- Methodological Answer: Lyophilize the compound under vacuum and store at -20°C in amber vials to prevent photodegradation. Add stabilizers like ascorbic acid (0.1% w/v) to aqueous formulations. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。